molecular formula C19H34N4O2S B5155949 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine

Cat. No.: B5155949
M. Wt: 382.6 g/mol
InChI Key: QAVXGTRSKXEDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups. The piperidine and pyrrolidine rings are then synthesized and attached to the imidazole core through a series of nucleophilic substitution and condensation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be synthesized using halogenating agents like thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The imidazole ring is known to interact with metal ions, which can play a role in the compound’s biological activity. Additionally, the piperidine and pyrrolidine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Butyl-2-methylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine
  • 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-morpholin-1-ylpiperidine
  • 1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-piperazin-1-ylpiperidine

Uniqueness

1-[(3-Butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

IUPAC Name

1-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-4-pyrrolidin-1-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N4O2S/c1-3-5-12-23-18(15-20-19(23)26(24,25)4-2)16-21-13-8-17(9-14-21)22-10-6-7-11-22/h15,17H,3-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVXGTRSKXEDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN2CCC(CC2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.